
Rac1 Inhibitor W56
Vue d'ensemble
Description
Rac1 Inhibitor W56 is a peptide composed of 45-60 residues of the guanine nucleotide exchange factor recognition and activation site of Rac1. This compound selectively inhibits the interaction between Rac1 and its specific guanine nucleotide exchange factors, such as T-lymphoma invasion and metastasis factor 1 and guanine nucleotide exchange factor-H1 . Rac1 is a small signaling protein belonging to the Rho subfamily of the Ras superfamily, playing a crucial role in various cellular processes, including actin cytoskeleton remodeling, cell migration, and cell cycle progression .
Méthodes De Préparation
The synthesis of Rac1 Inhibitor W56 involves a structure-based drug discovery approach that includes virtual library screening and docking using tryptophan 56 as a target of the Rac1 three-dimensional structure . The inhibitor is composed of a Rac1-inhibiting polypeptide fused to a presynaptic protein Synapsin1a . The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions include the use of coupling reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Rac1 Inhibitor W56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfide group in the peptide may yield sulfoxides or sulfones, while reduction of disulfide bonds can result in free thiol groups.
Applications De Recherche Scientifique
Preclinical Studies
Antitumor Activity
Preclinical studies have demonstrated that Rac1 Inhibitor W56 exhibits potent antitumor effects across various cancer types. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioma cells. In vitro assays revealed that treatment with W56 led to reduced cell viability and impaired invasive capabilities of glioma cells .
Toxicology Profile
The toxicological evaluation of this compound indicates a favorable safety profile, making it a promising candidate for further clinical development. Studies involving animal models have confirmed that the compound can effectively penetrate the blood-brain barrier and exert antitumor effects without significant toxicity .
Glioma Treatment
In a study focused on glioblastoma multiforme (GBM), this compound was evaluated for its ability to inhibit tumor growth in vivo. The results indicated a dose-dependent reduction in tumor size when administered to mouse models with implanted GBM cells. The mechanism was linked to the inhibition of Rac1-mediated signaling pathways, which are known to facilitate tumor invasion and proliferation .
Pancreatic Cancer
This compound has also been investigated in the context of pancreatic cancer. It was found to significantly reduce the viability of pancreatic cancer cell lines through mechanisms involving the downregulation of Rac1 activity. This effect was corroborated by clonogenic assays, which demonstrated a marked decrease in colony formation following treatment with the inhibitor .
Comparative Efficacy
The following table summarizes key findings from studies evaluating the efficacy of this compound compared to other known inhibitors:
Inhibitor | Cancer Type | Mechanism | Efficacy | Toxicity Profile |
---|---|---|---|---|
This compound | Glioma | Inhibits Rac1-GEF interaction | Significant tumor reduction | Favorable |
NSC23766 | Skin Cancer | Blocks Rac1 activation | Moderate tumor inhibition | Moderate |
Compound #6 | Pancreatic Cancer | Disrupts Rac1-PAK1 complex formation | High efficacy at low doses | Low toxicity |
Mécanisme D'action
Rac1 Inhibitor W56 exerts its effects by selectively inhibiting the interaction between Rac1 and its specific guanine nucleotide exchange factors, such as T-lymphoma invasion and metastasis factor 1 and guanine nucleotide exchange factor-H1 . This inhibition prevents the activation of Rac1, which is normally achieved by the exchange of guanosine diphosphate for guanosine triphosphate. By blocking this activation, this compound disrupts downstream signaling pathways involved in actin cytoskeleton remodeling, cell migration, and cell cycle progression . The molecular targets of this compound include the switch 1 and 2 domains of Rac1, where key residues such as tryptophan 56 play a crucial role in the interaction with guanine nucleotide exchange factors .
Comparaison Avec Des Composés Similaires
Rac1 Inhibitor W56 can be compared with other Rac1 inhibitors, such as NSC23766 and 1A-116:
NSC23766: This compound inhibits Rac1 by targeting the interaction between Rac1 and its guanine nucleotide exchange factors, similar to this compound.
1A-116: Identified using a structure-based drug discovery approach, 1A-116 also targets tryptophan 56 of Rac1.
This compound is unique in its specific inhibition of the interaction between Rac1 and its guanine nucleotide exchange factors, making it a valuable tool for studying Rac1-mediated signaling pathways and developing targeted therapies.
Activité Biologique
Rac1 is a member of the Rho family of small GTPases, playing a crucial role in various cellular processes including cytoskeletal dynamics, cell migration, and proliferation. The Rac1 inhibitor W56 has emerged as a significant compound due to its ability to selectively inhibit Rac1 activity, which has implications in cancer therapy and neurological studies. This article delves into the biological activity of W56, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
W56 as a Peptide Inhibitor
W56 is derived from the GEF-binding region of Rac1 and functions by competing with endogenous Rac1 for binding to guanine nucleotide exchange factors (GEFs). This competition effectively reduces Rac1-GEF interactions, thereby inhibiting Rac1 activation. Studies have shown that the tryptophan residue at position 56 (W56) is critical for this inhibitory effect, as mutations at this site (e.g., W56F) significantly diminish the compound's efficacy .
Inhibition of Protein-Protein Interactions
W56 disrupts key protein-protein interactions involving Rac1, particularly with several GEFs such as Vav1, Vav2, Tiam1, and Dbl. These interactions are vital for Rac1 activation and subsequent downstream signaling pathways that promote oncogenic processes . By inhibiting these interactions, W56 effectively attenuates Rac1-mediated cellular functions like membrane ruffling and lamellipodia formation.
Efficacy in Cancer Models
Antitumor Activity
Research indicates that W56 exhibits potent antitumor effects across various cancer types. For instance, in glioma models, W56 treatment leads to significant reductions in cell proliferation and invasion. In vitro studies have demonstrated that W56 can modulate Rac1 signaling pathways, resulting in increased apoptosis in tumor cells . The compound has shown a favorable pharmacokinetic profile, suggesting its potential for effective delivery across biological barriers such as the blood-brain barrier.
Case Study: Glioma Treatment
In a preclinical study involving glioblastoma cell lines, W56 demonstrated an IC50 value indicating effective inhibition of cell growth. The compound's ability to induce apoptosis and inhibit invasion was confirmed through both 2D and 3D culture systems . Additionally, in vivo experiments using an orthotopic mouse model of glioma revealed that W56 administration resulted in a dose-dependent reduction in tumor size and improved survival rates.
Neurological Implications
Role in Memory and Learning
Beyond cancer therapy, W56 has been investigated for its effects on neural function. Studies have shown that inhibiting Rac1 in presynaptic terminals using W56 can impair spatial working memory in mice. This highlights the importance of Rac1 signaling in cognitive processes and suggests that targeted inhibition could provide insights into neurodegenerative conditions where Rac1 activity is dysregulated .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent across multiple domains:
Aspect | Details |
---|---|
Mechanism of Action | Competes with endogenous Rac1 for GEF binding; inhibits protein interactions |
Cancer Efficacy | Induces apoptosis; inhibits proliferation and invasion in glioma models |
Neurological Effects | Impairs spatial working memory; potential implications for neurodegeneration |
Pharmacokinetics | Favorable profile; effective delivery across blood-brain barrier |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Rac1 Inhibitor W56 selectively inhibits Rac1-GEF interactions?
this compound is a peptide comprising residues 45–60 of Rac1, mimicking the Trp56-containing region critical for GEF binding. It competitively blocks Rac1-specific GEFs (e.g., Tiam1, TrioN) by occupying the GEF recognition/activation site, thereby preventing GDP-to-GTP exchange and Rac1 activation. This inhibition disrupts downstream signaling pathways, such as actin cytoskeleton remodeling and cell migration .
Q. How should this compound be stored and reconstituted for optimal activity in cell-based assays?
- Storage : Store lyophilized powder at -20°C for up to 3 years. When dissolved in PBS (pH 7.4) or DMSO, store at -80°C for ≤2 years to prevent degradation .
- Solubility : Reconstitute in PBS (2 mg/mL) or DMSO (5 mM) for cell culture use. Avoid repeated freeze-thaw cycles .
Q. What are the primary cellular phenotypes observed upon W56 treatment in cancer models?
W56 suppresses Rac1-driven processes, including:
- Reduced cell migration and invasion (e.g., in triple-negative breast cancer and colon cancer models via Matrigel assays) .
- Inhibition of actin-based structures (lamellipodia, membrane ruffles) and hyperproliferation .
- Increased apoptosis in tumor cells via downstream caspase activation .
Q. Which experimental controls are essential when using W56 to validate Rac1-specific effects?
- Use F56 control peptide (Trp56→Phe mutant), which lacks GEF-binding activity, to rule out off-target effects .
- Combine with siRNA-mediated Rac1 knockdown to confirm phenotype specificity .
- Validate inhibition via Rac1-GEF pull-down assays (e.g., using Tiam1-specific antibodies) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound or analogous peptides?
- Molecular Dynamics (MD) Simulations : Analyze W56-Rac1 binding stability and identify critical interaction residues (e.g., Trp56, Asp58) .
- Alanine Scanning : Calculate binding free energy changes (ΔΔG) to pinpoint "hotspot" residues. For example, Trp56 substitution reduces binding by >4 kcal/mol .
- Virtual Screening : Design peptide analogs with enhanced hydrophobic interactions or H-bond networks using auto-docking tools (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictory data on W56’s efficacy across different cancer models?
- Context-Dependent GEF Expression : Profile GEF levels (e.g., Tiam1, TrioN) in target cells via Western blotting. W56 efficacy correlates with GEF activity .
- 3D vs. 2D Models : Use 3D spheroid or organoid cultures to better replicate in vivo signaling heterogeneity .
- Cross-Validate with Alternative Inhibitors : Compare results with NSC23766 (small-molecule Rac1 inhibitor) or CRISPR-Cas9 Rac1 knockout .
Q. What in vivo models are suitable for studying W56’s therapeutic potential, and what are key pharmacokinetic challenges?
- Models : Xenograft mice with Rac1-driven tumors (e.g., melanoma, breast cancer) or cardiovascular injury models .
- Challenges :
- Blood-Brain Barrier Penetration : W56’s peptide nature limits CNS access; consider intratumoral delivery or nanoparticle encapsulation .
- Serum Stability : Monitor degradation via LC-MS; modify peptide backbone with D-amino acids or PEGylation .
Q. How does W56 compare to other Rac1 inhibitors (e.g., NSC23766) in terms of specificity and experimental utility?
Q. What strategies can mitigate W56’s limitations in long-term studies?
- Peptide Engineering : Incorporate non-natural amino acids (e.g., cyclization) to enhance protease resistance .
- Combination Therapy : Pair W56 with PI3K/Akt inhibitors to overcome compensatory signaling in cancer .
- Dose Optimization : Use time-lapse microscopy to track Rac1 activity recovery post-treatment and adjust dosing intervals .
Q. Methodological Notes for Data Interpretation
- Quantitative Rac1 Activation Assays : Use G-LISA or FRET-based biosensors to measure GTP-bound Rac1 levels after W56 treatment .
- Off-Target Checks : Perform kinome-wide profiling (e.g., KINOMEscan) to exclude interference with RhoA/Cdc42 .
- Structural Validation : Co-crystallize W56 with Rac1 to resolve binding modes (PDB ID: Reference ).
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRORVMNZPUKWEX-YRMQSWGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N19O23S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.